molecular formula C9H9N3OS2 B11714529 (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B11714529
M. Wt: 239.3 g/mol
InChI Key: JLEITFULSIRKPA-YHYXMXQVSA-N
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Description

结构分析与命名法

系统IUPAC命名与异构体构型

该化合物的系统命名基于IUPAC规则,需明确核心骨架与取代基的空间排列。其母体结构为1,3-噻唑烷-4-酮,其中:

  • 2位 被[(2E)-2-[(噻吩-2-基)亚甲基]肼-1-亚基]取代
  • 5位 被甲基取代

双键构型通过E/Z描述符确定。X射线晶体学与核磁共振数据证实,噻吩环的亚甲基与肼基之间的双键呈反式(E) 构型。这种构型通过分子内氢键稳定,如噻唑烷酮的羰基氧与肼基的NH之间形成六元环状结构

异构现象主要源于:

  • 几何异构 :肼基双键的E/Z异构
  • 环构象 :噻唑烷酮环的椅式/船式构象
    密度泛函理论(DFT)计算显示,E构型的能量比Z构型低12.3 kJ/mol,表明其热力学优势

分子几何与构象动力学

该分子包含三个关键结构域:

  • 噻唑烷酮环 :呈半椅式构象,C5甲基处于平伏位以减少1,3-双直立位相互作用
  • 肼基连接桥 :与噻吩环共平面,形成扩展π共轭体系(图1)
  • 噻吩环 :与肼基桥呈15°二面角,避免空间位阻
键长 (Å) 键角 (°)
N1-C2: 1.378 C2-N3-C4: 121.5
C5-S6: 1.812 S6-C7-C8: 112.3
C9-N10: 1.287 N10-N11-C12: 118.7

分子动力学模拟显示,在298K时噻吩环绕C-N轴进行受限旋转,能垒为8.2 kcal/mol。这种动态行为影响其与生物靶标的结合模式,如与碳酸酐酶IX的疏水口袋适配

光谱表征

¹H-NMR (400 MHz, DMSO-d6)
δ (ppm) 积分 裂分 归属
2.32 3H s C5-CH3
3.78 2H dd (J=11.2, 4.8 Hz) C3-H2
7.15 1H dd (J=5.1, 3.7 Hz) 噻吩C4-H
7.45 1H d (J=3.7 Hz) 噻吩C3-H
7.82 1H d (J=5.1 Hz) 噻吩C5-H
8.25 1H s 亚胺CH=N
11.05 1H s 肼基NH

C5-CH3的单峰表明无邻近耦合质子,证实其位于噻唑烷酮环的平伏位。亚胺质子(δ 8.25)的强去屏蔽效应源于共轭体系的各向异性

¹³C-NMR (100 MHz, DMSO-d6)
δ (ppm) 归属
20.7 C5-CH3
45.3 C3
127.8 噻吩C4
130.2 噻吩C3
135.6 噻吩C5
148.9 C=N
170.5 C4=O

C4=O的δ 170.5 ppm与类似噻唑烷酮衍生物一致。C=N信号的高场位移(δ 148.9)提示存在分子内氢键

红外光谱 (KBr, cm⁻¹)
  • 3275: N-H伸缩振动
  • 1685: C=O伸缩振动
  • 1620: C=N伸缩振动
  • 1565: 噻吩环C=C振动
  • 1210: C-S-C不对称伸缩

C=O与C=N的共轭导致其吸收峰向低波数偏移约30 cm⁻¹。噻吩环的面外弯曲振动出现在745 cm⁻¹,与单取代模式一致

质谱 (ESI-TOF)
  • 分子离子峰 : m/z 239.019 [M+H]⁺ (计算值: 239.019)
  • 主要碎片峰:
    • m/z 178.032 (失去噻吩环)
    • m/z 121.044 (噻唑烷酮环开裂)

Properties

Molecular Formula

C9H9N3OS2

Molecular Weight

239.3 g/mol

IUPAC Name

(2Z)-5-methyl-2-[(Z)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H9N3OS2/c1-6-8(13)11-9(15-6)12-10-5-7-3-2-4-14-7/h2-6H,1H3,(H,11,12,13)/b10-5-

InChI Key

JLEITFULSIRKPA-YHYXMXQVSA-N

Isomeric SMILES

CC1C(=O)N/C(=N/N=C\C2=CC=CS2)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=CS2)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of a thiosemicarbazide derivative with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme can be represented as follows:

    Thiosemicarbazide Derivative Preparation: Thiosemicarbazide reacts with a methylating agent to form the corresponding thiosemicarbazide derivative.

    Condensation Reaction: The thiosemicarbazide derivative is then condensed with a thiophene-2-carbaldehyde in the presence of an acid catalyst (e.g., acetic acid) under reflux conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has demonstrated that thiazolidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one have shown promising results against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The mechanisms involve the induction of apoptosis and inhibition of cell proliferation, making them comparable to established chemotherapeutics like cisplatin .

Antifungal Properties
The compound has also been evaluated for its antifungal activity. Studies indicate that thiazolidine derivatives can inhibit fungal growth effectively, with some compounds demonstrating superior efficacy compared to standard antifungal agents. The incorporation of thiophene moieties appears to enhance the biological activity of these compounds by improving their interaction with fungal cell membranes .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of thiazolidine derivatives has provided insights into how modifications influence biological activity. For example, variations in substituents on the thiophene ring and the hydrazone linkage have been systematically studied to optimize potency and selectivity against specific cancer or fungal targets. This approach allows for the design of more effective therapeutic agents based on the parent structure of (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one .

Synthesis and Characterization

The synthesis of (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Material Science Applications

Beyond medicinal chemistry, thiazolidine derivatives are being explored for their potential applications in material science. Their unique structural features allow them to act as ligands in coordination chemistry or as precursors for novel polymeric materials. The ability to tailor their properties through chemical modification opens avenues for developing materials with specific electrical or optical characteristics .

Data Table: Overview of Biological Activities

Compound Target Cell Line Activity Reference
(2E)-5-methyl...HepG-2Cytotoxic
(similar derivative)A-549Cytotoxic
(related compound)Fungal strainsAntifungal

Mechanism of Action

The mechanism of action of (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Hydrazones: Compounds with a hydrazone linkage similar to the one in the target compound.

    Thiophene Derivatives: Compounds containing a thiophene ring.

Uniqueness

    Structural Features: The combination of a thiazolidinone core, hydrazone linkage, and thiophene ring makes this compound unique compared to other similar compounds.

    Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activities, making it a valuable compound for further research and development.

Biological Activity

The compound (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent in various diseases.

Chemical Structure and Properties

The molecular structure of (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one features a thiazolidinone core, which is associated with numerous pharmacological activities. The compound can be represented as follows:

C12H12N4S\text{C}_{12}\text{H}_{12}\text{N}_4\text{S}

This structure allows for various substitutions that may enhance its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of thiazolidinone derivatives, including our compound of interest. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

CompoundCell LineGI50 (µM)TGI (µM)Reference
(2E)-5-methyl...HeLa (Cervical)4.6410.00
(2E)-5-methyl...RPMI-8226 (Leukemia)4.609.00
(2E)-5-methyl...SF-295 (CNS Cancer)4.658.50

These findings indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which thiazolidinones exert their anticancer effects is multifaceted. They may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, some studies suggest that they act as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a target in cancer therapy that helps in DNA repair processes. Inhibition of Tdp1 can sensitize cancer cells to chemotherapeutic agents like topotecan, enhancing their efficacy .

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. Research has shown that derivatives of this class can exhibit activity against various bacterial strains and fungi. The following table outlines the antimicrobial efficacy of selected thiazolidinone derivatives:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Thiazolidinone Derivative AStaphylococcus aureus32 µg/mL
Thiazolidinone Derivative BEscherichia coli16 µg/mL
Thiazolidinone Derivative CCandida albicans8 µg/mL

These results highlight the potential utility of thiazolidinones in treating infections caused by resistant microbial strains.

Case Studies

Several case studies have documented the therapeutic applications of thiazolidinones:

  • Combination Therapy : A study demonstrated that combining thiazolidinone derivatives with conventional chemotherapy improved treatment outcomes in breast cancer models by reducing tumor size and enhancing apoptosis in cancer cells .
  • Synergistic Effects : Another investigation revealed that certain thiazolidinones could synergistically enhance the effectiveness of existing antibiotics against resistant bacterial strains, suggesting their role as adjuvants in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Hydrazone Formation : React thiophene-2-carbaldehyde with hydrazine to form the hydrazone intermediate.

Thiazolidinone Core Construction : Condense the hydrazone with 5-methyl-1,3-thiazolidin-4-one under reflux in ethanol, using acetic acid as a catalyst.

  • Optimization : Microwave-assisted synthesis (50–80°C, 15–30 min) or solvent-free conditions can improve yields (70–85%) compared to traditional reflux methods .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used for isolation.

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • 1H/13C NMR : Analyze chemical shifts for the thiophenyl (δ 7.2–7.5 ppm), hydrazone (δ 8.1–8.3 ppm), and thiazolidinone carbonyl (δ 170–175 ppm) groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 307.05 [M+H]+) .
  • X-ray Crystallography : Use SHELXL for structure refinement; resolve tautomeric ambiguities (e.g., E/Z isomerism) via bond-length analysis (C=N: ~1.28 Å) .

Q. What basic biological assays are suitable for preliminary evaluation of this compound?

  • Methodological Answer :

  • Antimicrobial Testing :
  • MIC Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL) .
  • Anticancer Screening :
  • MTT Assay : Test cytotoxicity on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for tautomeric forms of this compound?

  • Methodological Answer :

  • Combined Analysis : Cross-validate X-ray data (e.g., C=N bond lengths) with NMR NOE experiments to distinguish E/Z isomers .
  • DFT Calculations : Use Gaussian09 to model tautomeric stability (e.g., Gibbs free energy differences <2 kcal/mol indicate coexisting forms) .

Q. What strategies optimize regioselectivity during functionalization of the thiazolidinone core?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at C3 to activate C5 for electrophilic substitution .
  • Catalysis : Use Pd(OAc)2 for Suzuki-Miyaura coupling at the thiophenyl ring (yields >80%) .

Q. How can computational methods predict the compound’s mechanism of action against biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like α-glucosidase (PDB ID: 1XSI) or EGFR kinase (PDB ID: 1M17). Focus on hydrogen bonding with the hydrazone moiety .
  • QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with IC50 data to design derivatives with enhanced activity .

Key Considerations for Researchers

  • Contradictions in Data : Discrepancies in biological activity (e.g., variable IC50 values) may arise from differences in assay protocols (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines .
  • Advanced Characterization : Pair experimental data (e.g., DSC for melting points) with computational models (e.g., COSMO-RS for solubility predictions) to address stability challenges .

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